molecular formula C11H9F2NO2 B1383247 Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate CAS No. 1335290-31-7

Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate

Cat. No. B1383247
M. Wt: 225.19 g/mol
InChI Key: PFXQRKCMYVFNCF-UHFFFAOYSA-N
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Description

Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate is a chemical compound with the molecular formula C11H11NO2 . The IUPAC name for this compound is ethyl (2-cyanophenyl)acetate .


Physical And Chemical Properties Analysis

Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate is a solid at room temperature . It has a molecular weight of 189.21 . The compound should be stored in a sealed container in a dry room .

Scientific Research Applications

Electrosynthesis Applications

Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate is used in electrosynthesis. For instance, ethyl-2,2-difluoro-2-trimethylsilylacetate, a related compound, was synthesized through electrolysis of ethyl-2-chloro-2,2-difluoroacetate, demonstrating its utility in synthesizing difluoromethylene building block precursors (Clavel et al., 2000).

Radical Reactions and Organic Synthesis

This chemical is involved in radical reactions with vinyl ethers, contributing to the synthesis of various organic compounds. For example, ethyl/methyl 2-bromo-2,2-difluoroacetate undergoes radical additions to vinyl ethers, aiding in the synthesis of difluoro or monofluoroacetyl-substituted acetals (Kondratov et al., 2015).

Reduction to 2,2-Difluoroethanol

Ethyl difluoroacetate is reduced using sodium borohydride to produce 2,2-difluoroethanol, a process impacted by factors like reaction temperature and solvent type. This demonstrates its role in producing important chemical intermediates (Luo Mengfei, 2012).

Visible-Light-Driven Acetylation

Under visible-light irradiation, ethyl 2-bromo-2,2-difluoroacetate reacts with alkenes, leading to the direct 2,2-difluoroacetylation of compounds. This technique is crucial for synthesizing diverse difluoroalkanoates (Furukawa et al., 2020).

Synthesis of 2-Cyanoacrylates

In the synthesis of 2-cyanoacrylates, ethyl 2-cyano-3,3-dimethylthioacrylate, derived from ethyl cyanoacetate, undergoes various reactions to form compounds with significant antitumor activities. This showcases its potential in medicinal chemistry (Song et al., 2005).

Synthesis of Quinoline Derivatives

Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates, derivatives of ethyl 2-cyanoacetate, are used to synthesize various (trifluoromethyl)quinoline-3-carbonitrile derivatives, indicating its role in creating heterocyclic compounds (Darehkordi et al., 2018).

Antioxidant and Anti-Inflammatory Applications

Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates exhibit significant in vitro antioxidant and in vivo anti-inflammatory activities, highlighting its potential in pharmaceutical applications (Madhavi & Sreeramya, 2017).

Lossen Rearrangement and Synthesis of Hydroxamic Acids

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate is utilized in Lossen rearrangement, facilitating the synthesis of hydroxamic acids and ureas from carboxylic acids. This highlights its importance in organic transformations (Thalluri et al., 2014).

Coupling Reagent in Organic Synthesis

Ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate is used as a coupling reagent in esterification, thioesterification, amidation reactions, and peptide synthesis, emphasizing its role in facilitating complex organic syntheses (Thalluri et al., 2013).

Studies on Molecular Structure and Properties

Experimental and theoretical studies on ethyl 2-cyano-3-[5-(phenyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate provide insights into its molecular structure, electronic transitions, and potential in non-linear optical applications (Rawat & Singh, 2015).

Safety And Hazards

The safety information available indicates that Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate has a GHS07 pictogram and a signal word of "Warning" . The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO2/c1-2-16-10(15)11(12,13)9-6-4-3-5-8(9)7-14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXQRKCMYVFNCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1C#N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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